molecular formula C8H13NO2 B13019196 Methyl 5-azaspiro[2.4]heptane-4-carboxylate

Methyl 5-azaspiro[2.4]heptane-4-carboxylate

Cat. No.: B13019196
M. Wt: 155.19 g/mol
InChI Key: ZBTOFBKKQWDCEK-UHFFFAOYSA-N
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Description

Methyl 5-azaspiro[2.4]heptane-4-carboxylate is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol It is a member of the azaspiro compound family, characterized by a spiro-connected bicyclic structure containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-azaspiro[2.4]heptane-4-carboxylate typically involves a 1,3-dipolar cycloaddition reaction. One common method is the cycloaddition of azomethine ylides with ethyl cyclopropylidene acetate, catalyzed by a copper complex such as Cu(CH3CN)4BF4 . The reaction is carried out under an argon atmosphere, and the product is purified by column chromatography to achieve high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-azaspiro[2.4]heptane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spiro structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted spiro compounds, depending on the reagents and conditions used.

Scientific Research Applications

Methyl 5-azaspiro[2.4]heptane-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-azaspiro[2.4]heptane-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen atom in the spiro structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to interact with a wide range of biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-azaspiro[2.4]heptane-4-carboxylate is unique due to its specific spiro structure and the position of the nitrogen atom. This configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl 5-azaspiro[2.4]heptane-4-carboxylate

InChI

InChI=1S/C8H13NO2/c1-11-7(10)6-8(2-3-8)4-5-9-6/h6,9H,2-5H2,1H3

InChI Key

ZBTOFBKKQWDCEK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(CC2)CCN1

Origin of Product

United States

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